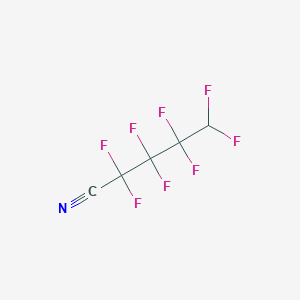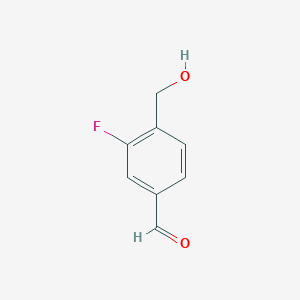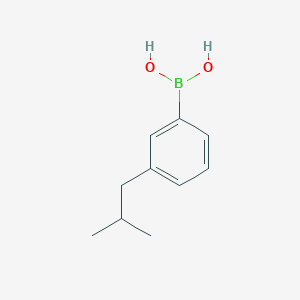
3-Isobutylphenylboronic acid
概要
説明
3-Isobutylphenylboronic acid is an organoboron compound with the molecular formula C10H15BO2. It is a boronic acid derivative where the boron atom is bonded to a phenyl ring substituted with an isobutyl group at the meta position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds.
作用機序
Target of Action
The primary target of 3-Isobutylphenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Mode of Action
The mode of action of this compound involves its interaction with its targets in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by this compound . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .
Pharmacokinetics
It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration . This property could potentially impact the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the successful formation of a new carbon–carbon bond via the Suzuki–Miyaura coupling reaction . This reaction is a key step in many synthetic processes, contributing to the creation of a wide range of organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of a palladium catalyst and the pH of the reaction environment . The stability of the compound can also be affected by factors such as temperature and the presence of other reactive species .
生化学分析
Biochemical Properties
They have open shell Lewis bases that allow the conversion of sp2 trigonal hybridization to tetrahedral sp3 form . This property could potentially allow 3-Isobutylphenylboronic acid to interact with various enzymes, proteins, and other biomolecules, although specific interactions have not been reported.
Molecular Mechanism
Boronic acids are known to be used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells . This suggests that this compound could potentially exert its effects at the molecular level through similar mechanisms.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Isobutylphenylboronic acid typically involves the reaction of 1-bromo-3-isobutylbenzene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of triisopropyl borate. The reaction mixture is then allowed to warm to room temperature and subsequently treated with hydrochloric acid to yield the desired boronic acid .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale adaptation of the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques.
化学反応の分析
Types of Reactions: 3-Isobutylphenylboronic acid is known to undergo several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is a palladium-catalyzed cross-coupling reaction with aryl halides to form biaryl compounds.
Oxidation: The boronic acid group can be oxidized to form phenols.
Protodeboronation: This reaction involves the removal of the boronic acid group, typically using acidic or basic conditions.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as tetrahydrofuran or dimethylformamide.
Oxidation: Hydrogen peroxide or other oxidizing agents.
Protodeboronation: Acids like hydrochloric acid or bases like sodium hydroxide.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Protodeboronation: The corresponding hydrocarbons.
科学的研究の応用
3-Isobutylphenylboronic acid has diverse applications in scientific research:
Industry: Utilized in the synthesis of advanced materials and polymers.
類似化合物との比較
- Phenylboronic acid
- 4-Isobutylphenylboronic acid
- 2-Isobutylphenylboronic acid
Comparison: 3-Isobutylphenylboronic acid is unique due to the position of the isobutyl group on the phenyl ring, which can influence its reactivity and the steric effects in chemical reactions. Compared to phenylboronic acid, the isobutyl substitution provides additional hydrophobic interactions, which can be advantageous in certain applications. The position of the isobutyl group (meta vs. para or ortho) also affects the compound’s electronic properties and reactivity .
特性
IUPAC Name |
[3-(2-methylpropyl)phenyl]boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-8(2)6-9-4-3-5-10(7-9)11(12)13/h3-5,7-8,12-13H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBMYWKQRGMFPKZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CC(C)C)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-amino-3-[(trifluoromethyl)sulfanyl]propanoic acid](/img/structure/B3039997.png)
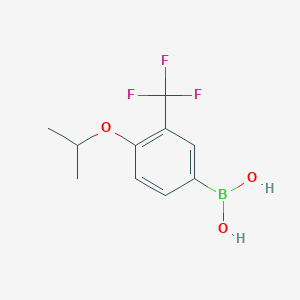


![[6-(Diethoxy-phosphorylamino)-hexyl]-phosphoramidic acid diethyl ester](/img/structure/B3040003.png)


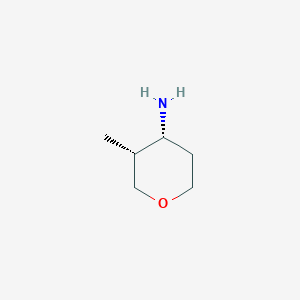
![methyl (2Z)-3-[4-(acetyloxy)-2,6-dimethylphenyl]-2-acetamidoprop-2-enoate](/img/structure/B3040010.png)
![2-Bromo-1-[3-fluoro-4-(methylsulfonyl)phenyl]ethanone](/img/structure/B3040011.png)


